molecular formula C15H13NO3 B171622 Methyl 2-benzamidobenzoate CAS No. 7510-49-8

Methyl 2-benzamidobenzoate

Cat. No. B171622
CAS RN: 7510-49-8
M. Wt: 255.27 g/mol
InChI Key: NOMUELNZAGGIDL-UHFFFAOYSA-N
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Description

Methyl 2-benzamidobenzoate is a chemical compound with the molecular formula C15H13NO3 and a molecular weight of 255.28 . It is a building block used in various research applications .

Scientific Research Applications

Anti-Alzheimer’s Properties

Methyl 2-benzamidobenzoate and its derivatives have garnered interest due to their potential as anti-Alzheimer’s agents. Researchers have assessed their inhibition properties against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) through in vitro analysis . Notably, some compounds from this series demonstrated dual inhibition of both enzymes, comparable to the standard drug donepezil. Compound 06, with an IC50 of 0.09 for AChE and 0.14 for BChE, stood out. Additionally, derivative 11 selectively inhibited BChE with an IC50 of 0.12.

Antioxidant Activity

Compounds 04 and 10 exhibited good antioxidant activities. They showed high scavenging percentages of 95.06% and 82.55%, respectively. These properties make Methyl 2-benzamidobenzoate derivatives promising candidates for combating oxidative stress .

Cytotoxicity Studies

In vitro cytotoxicity studies revealed that the synthesized compounds maintained cell viability greater than 80%. This finding suggests their safety for potential use as drugs .

Structural Characterization

Compound 10 was characterized through X-ray crystallography, providing insights into its molecular structure .

Synthesis and Characterization

The hydrazone derivatives of 2-(benzamido)benzohydrazide were designed, synthesized, and characterized using FTIR, NMR, UV spectroscopy, and mass spectrometry . Analytical grade benzoyl chloride, methyl anthranilate, hydrazine hydrate, and various aldehydes were utilized in the synthesis .

Metal Complexes

Related compounds, such as N’-(1-(2-hydroxy-6-methyl-4-oxo-4H-pyran-3-yl)ethylidene)benzohydrazide, have been used to form mononuclear transition metal complexes. These complexes exhibit interesting biological properties .

properties

IUPAC Name

methyl 2-benzamidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-19-15(18)12-9-5-6-10-13(12)16-14(17)11-7-3-2-4-8-11/h2-10H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMUELNZAGGIDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40324090
Record name methyl 2-benzamidobenzoate
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Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-benzamidobenzoate

CAS RN

7510-49-8
Record name Methyl 2-benzoylaminobenzoate
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Record name methyl 2-benzamidobenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Methyl 2-benzamidobenzoate in the reaction between triphenylphosphine and dialkyl acetylenedicarboxylates?

A1: Methyl 2-benzamidobenzoate acts as an NH-acid in this reaction. [] It, along with other similar compounds like benzanilide and 2-cyanobenzanilide, facilitates the reaction between triphenylphosphine and dialkyl acetylenedicarboxylates, leading to the formation of stable phosphorus ylides. The presence of the NH group in Methyl 2-benzamidobenzoate is crucial for its role as an acid in this specific chemical reaction.

Q2: The research mentions that the resulting phosphorus ylides exist as a mixture of geometrical isomers. What causes this isomerism?

A2: The observed isomerism in the phosphorus ylides stems from restricted rotation around a specific carbon-carbon bond. [] This restriction arises from the conjugation between the ylide moiety and the carbonyl group adjacent to it, resulting in partial double bond characteristics. This hindered rotation leads to the existence of two distinct geometrical isomers for the ylide product.

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